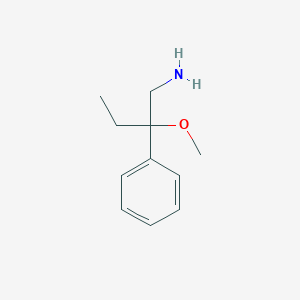

2-Methoxy-2-phenylbutan-1-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methoxy-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(9-12,13-2)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXNASZINLKNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methoxy 2 Phenylbutan 1 Amine and Analogues

Chemo-Catalytic Approaches to Primary Amine Synthesis

Chemo-catalytic methods provide versatile and efficient routes to primary amines, often serving as foundational strategies for more complex targets.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, offering a direct method for converting ketones and aldehydes into primary amines. nih.govmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with ammonia (B1221849) to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

Recent advancements have focused on the development of more efficient and environmentally friendly catalytic systems. For instance, iron-based catalysts have been successfully employed for the reductive amination of a broad range of ketones and aldehydes using aqueous ammonia. This method demonstrates good functional group tolerance, accommodating substituents like hydroxy, methoxy (B1213986), and sulfonyl groups. nih.gov Another approach utilizes sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) for the reductive alkylation of amines and even N,N-dimethylation of amino acids without the need for a catalyst. organic-chemistry.org

The choice of reducing agent is critical for the success of reductive amination. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective agents such as sodium triacetoxyborohydride (B8407120) and α-picoline-borane are often preferred to avoid side reactions. organic-chemistry.org A one-pot, two-step method has also been reported, using hydroxylammonium chloride for the initial amination of aldehydes, followed by reduction with a zinc/hydrochloric acid system, offering a practical alternative with short reaction times and mild conditions. tandfonline.com

Table 1: Comparison of Reductive Amination Methods

| Catalyst/Reagent System | Substrates | Key Features |

| Iron-based catalyst / aq. NH₃ | Ketones, Aldehydes | Reusable catalyst, good functional group tolerance nih.gov |

| NaBH₄ / 2,2,2-trifluoroethanol | Aldehydes, Ketones | Catalyst-free, reusable solvent organic-chemistry.org |

| H₂NOH·HCl, then Zn/HCl | Aldehydes | One-pot, two-step process, mild conditions tandfonline.com |

| Sodium triacetoxyborohydride | Aldehydes, Ketones | Mild and selective reducing agent organic-chemistry.org |

Organometallic Reactions and Their Application in C-C and C-N Bond Formation

Organometallic chemistry offers powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of complex amines. Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for forming C-N bonds between aryl halides and amines. tcichemicals.com These reactions are crucial for synthesizing aryl amines, which can be precursors to compounds like 2-methoxy-2-phenylbutan-1-amine. nih.gov

The activation of C-N bonds by transition metals is another emerging strategy. This approach can generate reactive organometallic species that can participate in further coupling reactions to form new C-C and C-N bonds. rsc.org Iron cyclopentadienone complexes, for example, have been shown to catalyze the formation of C-N bonds between alcohols and amines through a "hydrogen borrowing" mechanism. acs.org

The addition of organometallic reagents to carbon-nitrogen double bonds (C=N) of imines is a direct route to functionalized amines. acs.org This method allows for the introduction of a wide variety of alkyl and aryl groups.

Multi-Step Synthesis from Precursor Molecules

The synthesis of structurally complex amines like this compound often requires a multi-step approach. libretexts.org This strategy involves the sequential transformation of functional groups on a precursor molecule to build the desired structure. For instance, a synthesis could commence with a readily available starting material, followed by a series of reactions to introduce the methoxy, phenyl, and amine functionalities at the correct positions. libretexts.org

An example of a multi-step synthesis could involve the initial construction of a carbon skeleton, followed by the introduction of the nitrogen atom via methods like the Gabriel synthesis or the use of an azide (B81097) intermediate. tcichemicals.comlibretexts.org The stereochemistry of the final product is often controlled in one of the key steps of the sequence. Flow chemistry, which utilizes immobilized reagents and catalysts in a continuous sequence, is an innovative approach that can streamline multi-step syntheses, improving efficiency and reducing purification steps. syrris.jp

Stereoselective Synthesis of this compound

The biological activity of chiral amines is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Synthesis via Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for the synthesis of enantiomerically enriched chiral amines. nih.govacs.orgnih.govthieme-connect.com This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Metal-catalyzed enantioselective reductive amination (ERA) of ketones is a direct route to chiral primary amines. thieme-connect.com However, challenges such as the instability of imine intermediates and the strong coordination of nitrogen-containing reagents to the metal center need to be addressed. thieme-connect.com

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines and enamides is one of the most efficient and atom-economical methods for preparing chiral amines. nih.govacs.orgnih.govnih.gov This method offers excellent enantioselectivity and is considered a highly sustainable and "green" strategy. nih.govacs.org

Chiral phosphine (B1218219) ligands are often employed in combination with transition metals like rhodium, ruthenium, and iridium to achieve high levels of enantiocontrol. nih.govacs.org The success of these reactions is highly dependent on the substrate, the choice of metal catalyst, and the structure of the chiral ligand. scite.ai For instance, manganese-catalyzed asymmetric hydrogenation of fluorinated imines has been achieved with high enantioselectivity using a chiral ferrocenyl P,N,N ligand. acs.org

The asymmetric hydrogenation of N-unprotected imines presents a significant challenge. dicp.ac.cn To overcome this, strategies involving the use of additives like acids to activate the substrate or prevent catalyst deactivation have been developed. dicp.ac.cn

Table 2: Catalytic Systems for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Key Features |

| Ru or Rh with chiral phosphine ligands | Imines, Enamides | High enantioselectivity, industrial applicability nih.govacs.org |

| Mn with chiral ferrocenyl P,N,N ligand | Fluorinated Imines | High enantioselectivity for fluorinated amines acs.org |

| Ir with chiral N-(2-picolyl)sulfonamidato ligand | Benzylic Ketones | Asymmetric reductive amination with chiral aminating agents |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. bham.ac.uk After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. The use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries represents a powerful and practical method for the asymmetric synthesis of α-substituted carboxylic acids, which are direct precursors to vicinal amino alcohols like this compound. caltech.eduharvard.edu

A viable strategy for an analogue of the target compound involves the asymmetric alkylation of a pseudoephenamine amide. For instance, an amide can be formed between (1S,2S)-pseudoephenamine and a precursor acid, such as 2-methoxy-2-phenylacetic acid. The resulting amide enolate, when treated with an alkylating agent like ethyl iodide, undergoes highly diastereoselective alkylation. harvard.edu This high degree of stereocontrol is attributed to the rigid chelated conformation of the lithium enolate, which effectively blocks one face from the incoming electrophile. caltech.eduharvard.edu Research by Myers and coworkers has demonstrated that pseudoephenamine can be a superior chiral auxiliary compared to the more regulated pseudoephedrine, often providing higher diastereoselectivities, especially in reactions that form quaternary stereocenters. harvard.edunih.gov

The alkylated amide product can then be converted into the desired chiral amine. For example, reduction with a reagent like lithium amidotrihydroborate (LAB) can yield the corresponding primary alcohol, which can be further transformed into the target amine. harvard.edu Alternatively, acidic or basic hydrolysis yields the enantiomerically enriched carboxylic acid. harvard.edu

The table below, compiled from studies on pseudoephedrine and pseudoephenamine amide alkylations, illustrates the high diastereoselectivities achievable with this method for various electrophiles.

| Auxiliary Type | Amide Substrate | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Pseudoephedrine | Propionamide | BnBr | >99:1 | 90 |

| Pseudoephedrine | Propionamide | CH3I | >99:1 | 93 |

| Pseudoephenamine | Propionamide | BnBr | >99:1 | 80 |

| Pseudoephenamine | Phenylacetamide | CH3I | >99:1 | 89 |

| Pseudoephenamine | α-Methyl-phenylacetamide | BnBr | 97:3 | 83 |

Data adapted from research on asymmetric alkylation using pseudoephedrine and pseudoephenamine amides. caltech.eduharvard.edunih.gov

Diastereoselective Synthesis

When a molecule contains multiple stereocenters, controlling the relative configuration between them is a significant synthetic challenge. Diastereoselective synthesis aims to produce one diastereomer preferentially over all other possibilities. rsc.orgcapes.gov.br

Control of Diastereoselectivity in Multi-Chiral Center Formation

For a compound like this compound, which has two adjacent stereocenters, controlling their relative orientation is crucial. A key synthetic approach involves the nucleophilic addition to a chiral α-alkoxy ketone precursor, such as 1-methoxy-1-phenyl-1-butanone. The existing stereocenter at the α-position to the carbonyl group directs the incoming nucleophile to one of the two faces of the carbonyl, thereby establishing the configuration of the new stereocenter.

The outcome of such additions is governed by the interplay of steric and electronic factors, which can be modulated by the choice of protecting groups, nucleophiles, and Lewis acids. nih.gov The generation of vicinal (1,2) amino alcohols from chiral precursors is a well-established field, often relying on the reduction of α-amino ketones or the addition of organometallic reagents to α-amino aldehydes. researchgate.net The relative stereochemistry of the resulting amino alcohol (syn or anti) is determined by the specific reaction model that is operative (e.g., Felkin-Anh or chelation control).

Application of Stereochemical Models (e.g., Cram's Rule)

The stereochemical outcome of nucleophilic additions to chiral α-substituted carbonyl compounds can often be predicted using well-established models, primarily the Felkin-Anh model for non-chelation-controlled reactions and the Cram-chelate model for chelation-controlled reactions. bham.ac.uklibretexts.orgmsu.edu

Felkin-Anh Model (Non-Chelation Control): This model is generally applied when non-chelating metals (like Li+, Na+, K+) are used or when the α-substituent is a bulky, non-chelating group (e.g., a silyl (B83357) ether). nih.gov The model posits that the largest substituent (L) at the α-stereocenter orients itself perpendicular to the carbonyl bond to minimize steric strain. The nucleophile then attacks the carbonyl carbon from the less hindered face, approaching along the Bürgi-Dunitz trajectory (approx. 107°) and passing over the smallest substituent (S). bham.ac.ukyoutube.com For an α-methoxy ketone, the methoxy group is electronically withdrawing and can be considered the "large" group in the absence of chelation, leading to the predicted syn-diol (after reduction) or syn-amino alcohol derivative. bham.ac.uk

Cram-Chelate Model (Chelation Control): When the α-substituent is a heteroatom capable of chelation (like an alkoxy or amino group) and the reaction employs a chelating metal Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄), a rigid, five-membered cyclic transition state is formed between the metal, the carbonyl oxygen, and the α-heteroatom. msu.edu This chelation locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face of this rigid structure, which is opposite to the prediction of the Felkin-Anh model. nih.govlibretexts.org This typically results in the formation of the anti diastereomer.

The choice of reaction conditions can thus be used to selectively generate one diastereomer over the other, as shown in the table below for additions to protected α-hydroxy ketones.

| α-Alkoxy Ketone Substrate | Reagent/Lewis Acid | Controlling Model | Product Ratio (syn:anti) |

|---|---|---|---|

| α-(Tri-isobutylsilyloxy)ketone | MeTiCl3 | Felkin-Anh | >95:5 |

| α-(Benzyloxy)ketone | MeTiCl3 | Cram-Chelate | <5:95 |

| α-(Benzyloxy)ketone | CH2=CHCH2SiMe3 / TiCl4 | Cram-Chelate | 2:98 |

| α-(t-Butyldiphenylsilyloxy)ketone | Allyl-SnBu3 / MgBr2·OEt2 | Felkin-Anh | 96:4 |

Data generalized from studies on diastereoselective additions to α-alkoxy ketones. nih.govlibretexts.org

Biocatalytic Synthesis of this compound

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of chiral amines, ω-transaminases are particularly powerful enzymes. mdpi.com

ω-Transaminase-Mediated Amination Reactions

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.comgoogle.com This allows for the direct asymmetric synthesis of a chiral amine from a prochiral ketone. To synthesize an analogue of this compound, one would start with the corresponding prochiral ketone, such as 1-methoxy-1-phenylbutan-2-one.

The reaction requires a stoichiometric amine donor, such as L-alanine or isopropylamine (B41738) (IPA). researchgate.net When IPA is used, the co-product is acetone (B3395972), which can be removed by evaporation to drive the reaction equilibrium toward the product amine. researchgate.net The choice of ω-TA is critical, as different enzymes exhibit varying substrate specificities and stereopreferences (either (R)- or (S)-selective). researchgate.net While the amination of the specific ketone for the title compound is not widely reported, studies on analogous structures, such as 2-methylcyclohexanone, demonstrate the feasibility and high stereoselectivity of this approach. researchgate.net

The table below shows results from the amination of various cyclic ketones using different ω-transaminases, highlighting the potential of this method.

| Enzyme Source | Ketone Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Vibrio fluvialis | Acetophenone (B1666503) | L-Alanine | 92.1 | >99 (S) |

| Chromobacterium violaceum | 2-Methylcyclohexanone | Isopropylamine | ~40 | >99 (1S,2R) |

| Arthrobacter sp. | α-Tetralone | (S)-α-MBA | ~35 | >99 (R) |

| Engineered (R)-TA | Pro-sitagliptin ketone | Isopropylamine | 92 | >99.95 (R) |

Data adapted from studies on ω-transaminase-mediated aminations. researchgate.netresearchgate.net

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is an effective method for separating a racemic mixture of chiral compounds. This technique relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. jocpr.com For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, for example.

In a typical lipase-catalyzed kinetic resolution, the racemic amine is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase (such as from Candida antarctica). nih.gov The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) largely unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated. The theoretical maximum yield for each enantiomer in a kinetic resolution is 50%. jocpr.com The efficiency of the resolution is described by the enantiomeric ratio (E-value), where high E-values (>100) indicate excellent selectivity. nih.gov

The following table presents data from the kinetic resolution of a racemic aryltrimethylsilyl chiral alcohol, an analogue that demonstrates the high selectivity achievable with this enzymatic method.

| Substrate | Enzyme | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|---|

| (R,S)-4-(trimethylsilyl)phenylethanol | CAL-B | 3 | 50.0 | >99 (S) | >99 (R) | >200 |

| (R,S)-3-(trimethylsilyl)phenylethanol | CAL-B | 3 | 49.8 | >99 (S) | >99 (R) | >200 |

| (R,S)-1-phenylethanol | PS-IM | 5 | 50.1 | 99.3 (S) | 99.1 (R) | >200 |

Data adapted from lipase-catalyzed kinetic resolution studies. nih.gov

Asymmetric Synthesis from Pro-chiral Ketones

The most direct route to a chiral amine is the asymmetric amination of its corresponding prochiral ketone. For this compound, the precursor would be 1-methoxy-1-phenylbutan-2-one. Transaminases, specifically ω-transaminases (ω-TAs), are powerful biocatalysts for this transformation, transferring an amino group from a donor molecule (like L-alanine or isopropylamine) to the ketone with high stereoselectivity. nih.govmdpi.com

A primary challenge in the synthesis of analogues like this compound is the steric bulk around the carbonyl group. Many wild-type transaminases exhibit low or no activity towards ketones with large substituents adjacent to the carbonyl function. nih.govfrontiersin.org For instance, the ω-TA from Vibrio fluvialis shows no detectable activity towards the bulky ketone 2-acetylbiphenyl. qub.ac.uk To overcome this limitation, significant efforts in protein engineering have been undertaken to expand the substrate scope of these enzymes. nih.govtandfonline.com

Research has shown that the reaction equilibrium can sometimes be unfavorable, and product inhibition can lower yields. nih.gov Strategies to overcome this include using co-product removal systems, such as incorporating lactate (B86563) dehydrogenase (LDH) to remove the inhibitory pyruvate (B1213749) byproduct when L-alanine is the amine donor. nih.gov Using whole-cell systems can also improve yields; for example, the amination of benzylacetone (B32356) and acetophenone resulted in yields of 90.2% and 92.1%, respectively, with enantiomeric excesses (ee) above 99%. nih.gov

The table below summarizes the asymmetric synthesis of various bulky ketones, analogous to the precursor of this compound, using engineered and wild-type transaminases.

Table 1: Asymmetric Amination of Pro-chiral Ketones to Chiral Amines using Transaminases

| Pro-chiral Ketone Substrate | Enzyme (Source / Variant) | Amine Donor | Conversion / Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone | ω-TA (Vibrio fluvialis JS17) | L-Alanine | 92.1% Yield | >99% (S) | nih.gov |

| Benzylacetone | ω-TA (Vibrio fluvialis JS17) | L-Alanine | 90.2% Yield | >99% (S) | nih.gov |

| 2,2-Dimethyl-1-phenyl-propan-1-one | Evolved ATA | Isopropylamine | High Conversion | Not Specified | nih.gov |

| 1-Phenylbutylamine Precursor Ketone | C. violaceum TA (F88L/C418G) | Not Specified | >200-fold activity increase | Not Specified | acs.org |

| 2-Acetylbiphenyl | Engineered V. fluvialis TA (W57F/R88H/V153S/K163F/I259M) | Not Specified | High Activity | High (S) | qub.ac.uk |

Deracemization Strategies

When a chiral amine is produced as a racemic mixture, deracemization offers a powerful method to convert the unwanted enantiomer into the desired one, potentially achieving a theoretical yield of 100%. This is often accomplished through biocatalytic cascades.

One prominent strategy employs a pair of enantiocomplementary ω-transaminases. acs.orgacs.org In this system, the (R)-selective transaminase and the (S)-selective transaminase work in concert. The process is driven by selectively removing a co-product (e.g., acetone when isopropylamine is the amine donor) under reduced pressure, which shifts the reaction equilibrium. acs.org This elegant approach directs the net reaction towards two desired outcomes: the oxidative deamination of the undesired enantiomer to the intermediate ketone, and the reductive amination of that ketone into the desired enantiomer. acs.org This method has been used to deracemize various chiral amines, achieving over 99% ee and yields between 85-99%. acs.org

Another effective deracemization technique combines an enantioselective enzyme with a non-selective chemical reagent. nih.govnih.gov For example, an enantioselective amine oxidase can be used to selectively oxidize one enantiomer of the amine to the corresponding imine. researchgate.net This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent like borohydride. This cycle enriches the enantiomer that is not a substrate for the oxidase. researchgate.net Directed evolution has been applied to engineer amine oxidases, such as monoamine oxidase from Aspergillus niger (MAO-N), to accept bulkier aromatic substrates, making this strategy applicable to a wider range of compounds. nih.gov

A third approach involves a one-pot, two-step cascade using an amine transaminase (ATA) and an amine dehydrogenase (AmDH) to generate either (R)- or (S)-amines from a racemate by controlling the reaction direction. acs.org

Table 2: Enzymatic Deracemization Strategies for Chiral Amines

| Strategy | Key Enzymes / Reagents | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Dual Enantiocomplementary Enzymes | (R)-selective ω-TA and (S)-selective ω-TA | Selective deamination of one enantiomer and re-amination of the resulting ketone to the other enantiomer. Driven by byproduct removal. | >99% ee, 85-99% yield for various amines. | acs.orgacs.org |

| Oxidation-Reduction Cycle | Enantioselective Amine Oxidase + Non-selective reducing agent (e.g., NaBH₄) | Enantioselective oxidation of one enantiomer to an imine, followed by non-selective reduction back to the racemate. | Enrichment of the non-oxidized enantiomer. | nih.govresearchgate.net |

| Transaminase-Dehydrogenase Cascade | Amine Transaminase (ATA) + Amine Dehydrogenase (AmDH) | One-pot, two-step process involving selective deamination by ATA followed by amination by AmDH. | High ee (>99%) and good yields (>80%) for (R)- or (S)-amines. | acs.org |

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used industrial method for separating enantiomers from a racemic mixture. The strategy relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed N-acylation is a particularly effective method for the kinetic resolution of primary amines. nih.govchimia.ch In this process, a lipase selectively catalyzes the acylation of one enantiomer of the amine, leaving the other, slower-reacting enantiomer in high enantiomeric purity.

Candida antarctica lipase B (CAL-B), often used in its immobilized form (Novozym 435), is a highly effective and robust biocatalyst for this transformation. nih.govchimia.ch The choice of the acyl donor and reaction conditions can significantly impact the efficiency and selectivity. While simple esters like ethyl acetate (B1210297) are effective chimia.ch, using long-chain carboxylic acids such as lauric acid at elevated temperatures (e.g., 80°C) can lead to marked acceleration in reaction rates and exceptionally high enantioselectivity. nih.gov For the resolution of 2-amino-4-phenylbutane, an analogue of the target compound, using lauric acid as the acyl donor resulted in enantiomeric excesses greater than 99.5% for both the remaining amine and the acylated product at 50% conversion. nih.gov

To overcome the 50% theoretical yield limit of standard kinetic resolution, dynamic kinetic resolution (DKR) can be employed. DKR combines the enantioselective enzymatic acylation with an in-situ racemization of the slow-reacting amine enantiomer. This is typically achieved using a metal catalyst, such as a palladium nanocatalyst, which facilitates a dehydrogenation-hydrogenation cycle to racemize the amine. researchgate.netresearchgate.net This allows, in principle, for the complete conversion of the racemate into a single, enantiopure acylated product.

Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Amines

| Amine Substrate | Lipase | Acyl Donor | Temperature | Result (at ~50% conversion) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-phenylbutane | CAL-B | Ethyl Laurate | 80 °C | ee >99.5% (Amine & Amide) | nih.gov |

| 2-Amino-4-phenylbutane | CAL-B | Lauric Acid | 80 °C | ee >99.5% (Amine & Amide), faster reaction | nih.gov |

| 1-Phenylethylamine | Candida antarctica (NOVOZYM 435) | Ethyl Acetate | Not Specified | 97.6% ee (Amide) at 25% conversion | chimia.ch |

| 1-Methylbenzylamine (DKR) | Novozym 435 + Pd Nanocatalyst | Not Specified | 70 °C | Complete conversion in 6h | researchgate.net |

Enzyme Engineering for Enhanced Selectivity and Activity

The successful application of the aforementioned strategies, especially for sterically demanding substrates like this compound and its analogues, often hinges on the use of engineered enzymes. Wild-type enzymes, evolved for specific natural substrates, frequently show limited activity or selectivity towards non-natural, bulky molecules. Protein engineering, through rational design or directed evolution, is a crucial tool to tailor biocatalysts for specific industrial applications. frontiersin.orgnih.gov

Transaminase Engineering: Rational design, guided by computational modeling and an understanding of the enzyme's active site, has successfully improved transaminase activity towards bulky ketones. For example, analysis of the Ochrobactrum anthropi ω-TA active site identified residue W58 as a steric barrier. researchgate.net The single point mutation W58L resulted in a remarkable 340-fold increase in catalytic efficiency (kcat/KM) for acetophenone without compromising stability or stereoselectivity. researchgate.net Similarly, a combination of modeling and in vitro studies on the Chromobacterium violaceum transaminase led to the creation of double mutants (F88L/C418G and F88L/C418L) that showed over 200-fold improved activity for the synthesis of 1-phenylbutylamine. acs.org

Lipase and Oxidase Engineering: Directed evolution, which mimics natural evolution in the laboratory through iterative rounds of random mutagenesis and screening, has proven highly effective for enhancing enzyme properties. For instance, a lipase from Pseudomonas aeruginosa was subjected to successive rounds of mutagenesis to improve its ability to resolve 2-methyldecanoic acid p-nitrophenyl ester. The resulting variant, carrying five amino acid substitutions, showed an increase in enantioselectivity (E-value) from 1.1 for the wild-type to 25.8. nih.gov Structural analysis revealed these mutations increased the flexibility of specific loops in the enzyme. nih.gov In the context of deracemization, directed evolution was employed to engineer a monoamine oxidase (MAO-N) to accommodate bulkier aromatic amines, expanding its utility. nih.gov

Table 4: Examples of Enzyme Engineering for Synthesis and Resolution of Bulky Amines/Precursors

| Enzyme Class | Wild-Type Source | Engineering Strategy | Key Mutation(s) | Improved Property & Target Substrate | Reference |

|---|---|---|---|---|---|

| ω-Transaminase | Ochrobactrum anthropi | Rational Design | W58L | 340-fold increase in activity for Acetophenone | researchgate.net |

| ω-Transaminase | Chromobacterium violaceum | Rational Design / Modeling | F88L / C418G | >200-fold activity increase for 1-Phenylbutylamine synthesis | acs.org |

| ω-Transaminase | Vibrio fluvialis | Rational Design | W57G / R415A | Enabled detectable activity for 2-Acetylbiphenyl | qub.ac.uk |

| Lipase | Pseudomonas aeruginosa | Directed Evolution | 5 substitutions | Increased enantioselectivity (E=1.1 to 25.8) for 2-Methyldecanoic acid ester | nih.gov |

| Monoamine Oxidase | Aspergillus niger | Directed Evolution | Not Specified | Expanded substrate scope for bulkier aromatic amines | nih.gov |

Reaction Mechanisms and Chemical Transformations of 2 Methoxy 2 Phenylbutan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) is a key site of reactivity in 2-Methoxy-2-phenylbutan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Primary amines are susceptible to oxidation by various reagents, leading to a range of products including nitroso compounds, oximes, or, with more vigorous oxidation, nitro compounds. The specific product obtained depends on the oxidant used and the reaction conditions. For instance, controlled oxidation could potentially yield the corresponding nitroalkane.

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles. Common reactions include acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. These reactions underscore the amine's role in forming new carbon-nitrogen bonds, a fundamental transformation in organic synthesis.

Reactivity of the Methoxy (B1213986) and Phenyl Moieties

The methoxy (-OCH3) and phenyl (C6H5) groups also significantly influence the molecule's reactivity, particularly through electronic and steric effects.

The phenyl ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The methoxy group, being an ortho-, para-director due to its electron-donating resonance effect, activates the ring towards electrophilic attack. masterorganicchemistry.com However, the bulky 2-aminobutyl group can sterically hinder the ortho-positions, potentially favoring substitution at the para-position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The interplay between the electronic directing effects and steric hindrance determines the regioselectivity of these substitutions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-2-methoxybutan-1-amine |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-2-methoxybutan-1-amine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)-2-methoxybutan-1-amine |

Note: The predictions are based on general principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes.

The methoxy group, an ether linkage, can be cleaved under harsh reaction conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Such reactions proceed via a nucleophilic substitution mechanism, where the protonated ether is attacked by a halide ion. The cleavage of the methyl ether would yield a phenol. The use of reagents like boron tribromide (BBr3) can also effect ether cleavage. organic-chemistry.org

Intramolecular Cyclization Pathways

The presence of a primary amine and a methoxy group in a 1,2-relationship on the butan-1-amine backbone creates the potential for intramolecular cyclization reactions. Under specific conditions, such as treatment with a dehydrating agent or a catalyst, the amine could potentially displace the methoxy group in an intramolecular nucleophilic substitution, leading to the formation of a heterocyclic ring system, such as a substituted aziridine (B145994) or a larger ring depending on the reaction pathway. However, the stability of the resulting ring and the reaction kinetics would be critical factors.

Mechanistic Investigations of Synthetic Routes for this compound

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through a multi-step process involving the formation of a key nitrile intermediate followed by its reduction. Mechanistic investigations into analogous transformations provide a strong basis for understanding the catalytic cycles and reaction intermediates involved in the formation of this specific amine. A plausible synthetic pathway commences with the α-methoxylation of 2-phenylbutanenitrile (B1582627) to yield 2-methoxy-2-phenylbutanenitrile (B12260187), which is subsequently reduced to the target primary amine.

A proposed two-step synthesis of this compound is outlined below:

| Step | Reaction | Reactants | Reagents/Catalyst | Product |

| 1 | α-Methoxylation | 2-Phenylbutanenitrile | Electrochemical (Anodic Oxidation), Methanol | 2-Methoxy-2-phenylbutanenitrile |

| 2 | Reduction | 2-Methoxy-2-phenylbutanenitrile | 1. Lithium Aluminum Hydride (LiAlH₄) / Ether 2. H₂O work-up OR H₂ / Metal Catalyst (e.g., Raney Nickel) | This compound |

Elucidation of Catalytic Cycles

The synthetic route to this compound can employ both electrochemical and catalytic reduction methods, each with distinct catalytic cycles.

Electrochemical α-Methoxylation (Shono-type Oxidation):

The introduction of the methoxy group at the benzylic position of 2-phenylbutanenitrile can be achieved via an electrochemical process known as a Shono-type oxidation. In this reaction, the substrate is oxidized at an anode in the presence of methanol, which acts as both the solvent and the nucleophile. chem-station.comnih.gov The catalytic cycle, in this case, is driven by the continuous regeneration of the catalytic species at the electrode surface.

The proposed mechanism involves the following key steps:

Initial Oxidation: The reaction initiates with the direct electron transfer from the 2-phenylbutanenitrile substrate to the anode. This single-electron transfer (SET) generates a radical cation intermediate. nih.gov

Deprotonation: A base present in the reaction medium abstracts a proton from the benzylic carbon, leading to the formation of a benzylic radical.

Second Oxidation and Carbocation Formation: The benzylic radical undergoes a second single-electron transfer at the anode to form a stabilized benzylic carbocation. chemrxiv.org

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the benzylic carbocation.

Deprotonation: A final deprotonation step yields the α-methoxylated product, 2-methoxy-2-phenylbutanenitrile, and regenerates the base.

In some variations, a mediator, such as an aminoxyl radical (e.g., TEMPO), can be used. The mediator is first oxidized at the anode to an oxoammonium species, which then carries out the oxidation of the substrate in the bulk solution. This mediated approach can offer greater selectivity and functional group tolerance. nih.gov

Catalytic Hydrogenation for Nitrile Reduction:

The reduction of the nitrile group in 2-methoxy-2-phenylbutanenitrile to a primary amine can be performed using catalytic hydrogenation. This method is often favored in industrial settings due to its economic advantages. wikipedia.org The catalytic cycle for this transformation typically involves a heterogeneous metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgmasterorganicchemistry.com

The generally accepted catalytic cycle on the surface of a metal catalyst (M) is as follows:

Adsorption of Reactants: Both the nitrile and molecular hydrogen are adsorbed onto the surface of the metal catalyst.

Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species (M-H).

Hydrogenation of the Nitrile: The nitrile group undergoes stepwise hydrogenation. A hydrogen atom is added to the nitrile carbon, and another is added to the nitrogen, leading to the formation of an imine intermediate that remains adsorbed on the catalyst surface.

Hydrogenation of the Imine: The imine intermediate is further hydrogenated by the metal-hydride species, resulting in the formation of the primary amine.

Desorption of the Product: The final product, this compound, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

It is important to control the reaction conditions, as the intermediate imine can potentially react with the primary amine product to form secondary and tertiary amines as byproducts. wikipedia.orgmasterorganicchemistry.com

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the mechanistic pathways of the synthesis of this compound.

Intermediates in α-Methoxylation:

During the electrochemical α-methoxylation of 2-phenylbutanenitrile, several key transient species are formed:

Radical Cation: The initial single-electron oxidation of the aromatic ring of 2-phenylbutanenitrile at the anode leads to the formation of a radical cation. nih.govresearchgate.net This intermediate is highly reactive.

Benzylic Radical: Subsequent deprotonation of the radical cation at the benzylic position generates a benzylic radical. The stability of this radical is enhanced by the adjacent phenyl group through resonance.

Benzylic Carbocation: Further oxidation of the benzylic radical results in a benzylic carbocation. This electrophilic species is the direct precursor to the methoxylated product. chemrxiv.org Its stability is also significantly influenced by the phenyl ring.

Intermediates in Nitrile Reduction:

The reduction of 2-methoxy-2-phenylbutanenitrile to the corresponding primary amine involves distinct intermediates depending on the reducing agent used.

Using Lithium Aluminum Hydride (LiAlH₄): The reduction with LiAlH₄ proceeds through nucleophilic addition of hydride ions (H⁻). masterorganicchemistry.comchemistrysteps.comyoutube.com

Imine Anion: The first step is the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group. This breaks one of the π-bonds of the C≡N triple bond and forms an imine anion. chemistrysteps.comlibretexts.org This intermediate is often stabilized as a lithium salt.

Dianion: A second equivalent of hydride attacks the imine carbon, leading to a dianion intermediate where both the carbon and nitrogen atoms bear a negative charge, complexed with aluminum and lithium ions. chemistrysteps.com This species is a highly reactive derivative of the amine. chemistrysteps.com Subsequent quenching with water protonates the dianion to yield the final primary amine. chemistrysteps.comlibretexts.org

Using Catalytic Hydrogenation: In catalytic hydrogenation, the reaction proceeds on the surface of a metal catalyst.

Adsorbed Imine: The initial hydrogenation of the nitrile group leads to the formation of an imine intermediate that is adsorbed onto the catalyst surface. wikipedia.orgmasterorganicchemistry.com This species is then rapidly hydrogenated to the primary amine. The formation of this imine intermediate is a critical step in the reaction pathway.

The following table summarizes the key intermediates in the proposed synthetic route:

| Reaction Step | Intermediate Species | Description |

| α-Methoxylation | Radical Cation | Formed by single-electron oxidation of the aromatic ring at the anode. |

| Benzylic Radical | Formed by deprotonation of the radical cation. | |

| Benzylic Carbocation | Formed by a second oxidation; attacked by methanol. | |

| Nitrile Reduction (LiAlH₄) | Imine Anion | Formed after the first nucleophilic hydride attack on the nitrile carbon. |

| Dianion | Formed after the second nucleophilic hydride attack. | |

| Nitrile Reduction (Catalytic) | Adsorbed Imine | Formed on the catalyst surface prior to final reduction. |

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the study of 2-Methoxy-2-phenylbutan-1-amine, offering empirical data on its structure, bonding, and chirality.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise atomic connectivity and stereochemistry of this compound. The molecule's chiral center at the C2 position gives rise to diastereotopic protons in the adjacent aminomethyl (-CH₂NH₂) and ethyl (-CH₂CH₃) groups, which can be resolved and assigned using advanced NMR experiments.

Conformational analysis by NMR, often performed at variable temperatures, can provide insights into the rotational barriers around the C-C and C-O bonds and the preferred spatial arrangement of the phenyl, methoxy (B1213986), and amino groups. For analogous chiral molecules, NMR studies have been crucial in assigning the absolute configuration by creating diastereomeric derivatives with a chiral resolving agent. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established increments for functional groups and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20 - 7.40 (m) | 127.0 - 145.0 |

| OCH₃ | ~3.20 (s) | ~50.0 |

| CH₂NH₂ | ~2.80 - 3.00 (m) | ~45.0 |

| NH₂ | Broad singlet | N/A |

| CH₂CH₃ | ~1.80 (q) | ~30.0 |

| CH₂CH₃ | ~0.90 (t) | ~8.0 |

While 1D NMR (¹H and ¹³C) provides initial data, 2D NMR techniques are essential for unambiguous assignments. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group (CH₃-CH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively assign the ¹³C signals for each CH, CH₂, and CH₃ group based on the already assigned proton signals. researchgate.net For example, the proton signal around 3.20 ppm would correlate with the methoxy carbon signal around 50 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton. It can confirm the placement of the methoxy group and the phenyl ring relative to the quaternary carbon. researchgate.net

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The analysis of the IR spectrum of this compound, supported by computational calculations, allows for the assignment of specific stretching and bending frequencies. researchgate.netnih.gov

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, often two bands |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Ethyl, Methoxy, CH₂N | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium to Weak |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium to Strong |

| C-O Stretch | Methoxy Ether | 1070 - 1150 | Strong |

Studies on related N-methoxy amides have shown that computational methods, such as Hartree-Fock (HF) calculations, can aid in identifying different conformers (e.g., gauche vs. cis) based on subtle shifts in vibrational bands, particularly the carbonyl stretch. researchgate.net A similar approach could be applied to the C-O and N-H bands of this compound to study its conformational landscape.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which helps confirm its structure. For primary amines, the molecular ion peak is typically an odd number, as is the case for this compound (C₁₁H₁₇NO, MW = 179.26 g/mol ). libretexts.org

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, two main α-cleavage events are possible:

Cleavage between C1 and C2, leading to the loss of the aminomethyl radical (•CH₂NH₂) and formation of a stable tertiary benzylic cation.

Cleavage of the C2-C3 bond (ethyl group), which is a characteristic pathway for amines, leading to a resonance-stabilized iminium ion. libretexts.orglibretexts.org

Fragmentation can also be initiated at the methoxy group, a common pathway for methoxy-containing compounds. pearson.comnih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 179 | [C₁₁H₁₇NO]⁺• | Molecular Ion |

| 150 | [C₁₀H₁₂O]⁺• | Loss of •CH₂NH₂ (α-cleavage) |

| 149 | [C₁₀H₁₃O]⁺ | Loss of •CH₂NH₂ followed by H rearrangement |

| 121 | [C₈H₉O]⁺ | Loss of ethyl radical and CO (McLafferty-type) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ (α-cleavage) |

As this compound is a chiral molecule, determining the enantiomeric excess (e.e.) of a sample is critical. Chiroptical techniques, such as circular dichroism (CD), are sensitive to the differential absorption of left- and right-circularly polarized light by enantiomers.

Alternatively, high-throughput fluorescence-based assays have been developed for determining the e.e. of chiral amines and amino alcohols. nih.gov These methods involve the self-assembly of the analyte with a chiral fluorescent ligand and a boronic acid to form diastereomeric complexes. nih.gov The distinct fluorescence intensity of each diastereomer allows for a precise calculation of the enantiomeric ratio in the mixture. nih.gov For related compounds like 4-phenylbutan-2-amine, enantiomeric excess is routinely determined by gas chromatography (GC) using a chiral column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Computational Chemistry and Theoretical Studies

Theoretical studies, primarily using Density Functional Theory (DFT), are integral to interpreting and predicting the spectroscopic properties of this compound. researchgate.net

Geometry Optimization: Computational models can predict the most stable three-dimensional structure and various low-energy conformers of the molecule. For similar structures, calculations have been used to determine the relative stability of different conformers (e.g., gauche vs. anti). researchgate.net

Prediction of Spectroscopic Data: DFT methods can calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. nih.govresearchgate.net These theoretical spectra are then compared with experimental data to confirm structural assignments and understand the electronic environment of the nuclei.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular bonding and charge distribution. researchgate.netresearchgate.net It can quantify hyperconjugative interactions, such as the stabilizing effect of electron donation from the nitrogen lone pair into adjacent antibonding orbitals, which influences the molecule's conformation and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is useful for predicting sites of intermolecular interactions. researchgate.net

These computational tools provide a theoretical framework that complements experimental findings, enabling a more profound characterization of this compound.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the structural and electronic properties of molecules. researchgate.net By calculating the electron density, DFT methods can determine the lowest energy conformation (geometry optimization) and provide a wealth of information about the molecule's electronic character.

For this compound, DFT calculations would be employed to find the most stable arrangement of its atoms in three-dimensional space. This involves starting with an initial guess of the structure and iteratively solving the DFT equations to find a geometry that corresponds to a minimum on the potential energy surface. Functionals such as B3LYP and M06-2X are commonly used for these types of calculations on organic molecules. researchgate.netnih.gov The M06-2X functional, for instance, is known for its good performance in systems involving non-covalent interactions, which would be relevant for analyzing the intramolecular forces within this compound. researchgate.net

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties (Note: This data is illustrative for a molecule of this type and not from a specific study on this compound)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.0 eV |

| Dipole Moment | Measure of the net molecular polarity | 1.5 D |

These calculations provide a foundational understanding of the molecule's intrinsic properties, which informs further studies on its reactivity and interactions.

Conformational Analysis using Quantum Chemical Methods

The process typically involves a systematic search of the conformational space. This can be achieved by rotating the rotatable bonds (e.g., the C-C bonds in the butyl chain and the C-O bond) in discrete steps and performing a geometry optimization at each step. researchgate.net This allows for the identification of all low-energy conformers and the determination of their relative stabilities. The results of such an analysis can be visualized on a potential energy surface, which maps the energy of the molecule as a function of one or more dihedral angles. researchgate.net

For this compound, key dihedral angles to investigate would include the N-C1-C2-C3 and C1-C2-O-CH3 angles. The relative energies of the different staggered and eclipsed conformations would be calculated, and the population of each conformer at a given temperature can be estimated using the Boltzmann distribution. This information is critical for understanding which shapes the molecule is most likely to adopt in solution. rsc.org

Prediction of Physicochemical Parameters Relevant to Reactivity (e.g., pKa, reaction free energies)

Computational methods are increasingly used to predict key physicochemical parameters that govern a molecule's reactivity. One of the most important of these for an amine is the acid dissociation constant (pKa), which quantifies its basicity.

The pKa of this compound can be predicted using DFT calculations in conjunction with a continuum solvation model (like PCM or SMD) to mimic the aqueous environment. nih.govnih.gov The calculation typically involves computing the Gibbs free energy change for the deprotonation reaction in solution. nih.gov Various computational schemes, such as the direct approach or methods involving thermodynamic cycles, can be employed. nih.gov The accuracy of these predictions can be high, often within one pKa unit of the experimental value, which is sufficient for many research applications. youtube.com

Table 2: Representative Predicted Physicochemical Parameters (Note: This data is illustrative and not from a specific study on this compound)

| Parameter | Computational Method | Predicted Value |

|---|---|---|

| pKa | DFT (M06-2X) with SMD solvation | 9.5 ± 0.5 |

| Reaction Free Energy (Illustrative Reaction) | DFT with continuum solvation | -15 kcal/mol |

Beyond pKa, the free energies of various potential reactions involving this compound can be computed. nih.govarxiv.org This allows for the prediction of the thermodynamic feasibility of a reaction, indicating whether the products are favored over the reactants. Such calculations are invaluable for designing synthetic routes and understanding reaction equilibria. nih.gov

Computational Modeling of Transition States and Reaction Pathways

To understand the kinetics of a chemical reaction—how fast it proceeds—it is necessary to study the reaction mechanism and the associated energy barriers. Computational modeling allows for the detailed investigation of reaction pathways and the characterization of transition states. researchgate.netrsc.org

For a reaction involving this compound, such as a nucleophilic addition or substitution, DFT calculations can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

By mapping the entire reaction pathway from reactants to products through the transition state, a complete free energy profile can be constructed. nih.govresearchgate.net This profile provides a detailed picture of the energy changes that occur during the reaction, including the energies of any intermediates and the heights of all energy barriers. acs.orgresearchgate.net This level of detail is crucial for understanding why a reaction proceeds through a particular mechanism and for identifying the rate-determining step. researchgate.net

Rationalization of Stereochemical Outcomes through Computational Models

As this compound is a chiral molecule, its reactions can often lead to the formation of multiple stereoisomers. Computational models are exceptionally powerful tools for rationalizing and predicting the stereochemical outcomes of such reactions. nih.govacs.org

By modeling the transition states leading to the different possible stereoisomeric products, their relative energies can be calculated. nih.gov According to transition state theory, the product that is formed through the lowest energy transition state will be the major product. Therefore, by comparing the calculated activation energies for the formation of each stereoisomer, the stereoselectivity of the reaction can be predicted. rsc.org

For example, in a reaction where this compound acts as a chiral auxiliary or reactant, DFT models of the diastereomeric transition states can be constructed. nih.gov Analysis of these models can reveal the specific non-covalent interactions (such as steric hindrance or hydrogen bonding) that stabilize one transition state over the others, thereby explaining the observed stereochemical preference. rsc.orgbohrium.com This approach is invaluable for the design of new stereoselective synthetic methods. nih.govacs.org

Advanced Analytical Method Development for 2 Methoxy 2 Phenylbutan 1 Amine

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Due to the presence of a stereocenter at the carbon atom bonded to the amine group and another at the carbon bearing the methoxy (B1213986) and phenyl groups, 2-Methoxy-2-phenylbutan-1-amine can exist as four stereoisomers (two pairs of enantiomers). The separation of these enantiomers and diastereomers is critical and is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantiomeric resolution of chiral amines. yakhak.org The most effective approach involves the use of chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely recognized for their broad applicability in separating a variety of chiral compounds, including primary amines. yakhak.orgnih.govresearchgate.net

For the separation of compounds structurally similar to this compound, CSPs like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated high enantioselectivity. yakhak.orgnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector, allowing for their differential elution. yakhak.org

The choice of mobile phase is also critical. In normal-phase HPLC, a mixture of an alkane (like n-hexane) with an alcohol modifier (such as isopropanol (B130326) or ethanol) is common. nih.gov Small amounts of a basic additive, like diethylamine, are often incorporated to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. nih.govmdpi.com Reversed-phase conditions using hydro-organic mobile phases can also be applied, particularly with bonded polysaccharide CSPs. nih.gov

Gas Chromatography (GC) coupled with a chiral column is another powerful technique for enantiomeric separation. For primary amines like this compound, direct analysis can be challenging due to their polarity. Therefore, a derivatization step is often employed prior to GC analysis. This involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Alternatively, the amine can be derivatized with an achiral reagent to improve its volatility and thermal stability, followed by separation of the resulting enantiomeric derivatives on a GC column coated with a chiral stationary phase. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. The derivatization reduces the polarity of the amine, leading to better chromatographic behavior and enhanced resolution on the chiral phase.

Derivatization Strategies for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. acs.org For this compound, this is particularly useful for enhancing detection sensitivity in HPLC and improving volatility and fragmentation patterns in GC-MS.

To enhance the detectability of this compound in HPLC, especially at trace levels, fluorescent labeling of the primary amine group is a common strategy. acs.org This pre-column derivatization yields a highly fluorescent product, allowing for sensitive detection using a fluorescence detector (FLD). Several reagents are available for this purpose.

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts rapidly with primary amines under mild conditions to form stable, highly fluorescent derivatives. nih.gov

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to quickly form intensely fluorescent isoindole derivatives. This reaction is fast and suitable for automation. nih.gov

Dansyl Chloride (DNS-Cl): Reacts with primary amines under alkaline conditions to produce fluorescent sulfonamide adducts. acs.org

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent that reacts with primary amines to yield highly fluorescent derivatives, often used in the analysis of amines in complex matrices. nih.gov

Table 1: Comparison of Fluorescent Derivatizing Reagents for Primary Amines

| Reagent | Target Group | Reaction Conditions | Detection | Advantages |

|---|---|---|---|---|

| FMOC-Cl | Primary Amines | Room temperature, mild | Fluorescence | Forms stable derivatives |

| OPA | Primary Amines | Room temp., requires thiol | Fluorescence | Fast reaction, fluorogenic |

| DNS-Cl | Primary Amines | Alkaline pH, heating | Fluorescence | Produces highly fluorescent adducts |

| NBD-Cl | Primary Amines | Alkaline pH, heating | Fluorescence | Good for complex matrices |

For GC-MS analysis of amphetamine-type compounds, derivatization is essential to block the polar primary amine group. This improves chromatographic peak shape, increases thermal stability, and directs mass spectrometric fragmentation to produce characteristic high-mass ions suitable for selected ion monitoring (SIM). restek.comspringernature.com

Common derivatization strategies include acylation and silylation.

Acylation Reagents: Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. yakhak.orgspringernature.com They react with the primary amine to form stable amide derivatives with excellent chromatographic properties. PFPA is often considered to provide the best sensitivity for GC-MS analysis. yakhak.orgspringernature.com

Silylation Reagents: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a silylating agent that creates stable tert-butyldimethylsilyl (TBDMS) derivatives. restek.comnih.gov These derivatives are advantageous due to the presence of abundant high molecular weight fragments in their mass spectra, which enhances specificity in SIM mode. restek.comnih.gov

Table 2: Comparison of Derivatizing Reagents for GC-MS Analysis of Amines

| Reagent Type | Example Reagents | Derivative Formed | Key Advantages for GC-MS |

|---|---|---|---|

| Acylation | TFAA, PFPA, HFBA | Amide | Improved peak shape, good sensitivity |

| Silylation | MTBSTFA | TBDMS | Stable derivatives, characteristic high m/z ions |

Quantitative Analysis Methods

Accurate quantification of this compound requires validated analytical methods that are both sensitive and specific. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. springernature.comresearchgate.net

LC-MS/MS methods typically use a reversed-phase C18 column for chromatographic separation, coupled with a triple quadrupole mass spectrometer. nih.gov Detection is performed in the positive ion electrospray ionization (ESI) mode, using multiple-reaction monitoring (MRM). springernature.comnih.gov In MRM, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This provides a very high degree of specificity and sensitivity.

For quantitative analysis, a stable isotope-labeled internal standard (e.g., a deuterated analog) of this compound would be used. nih.govnih.gov This standard is added to the sample at the beginning of the extraction procedure and compensates for any variability in sample preparation and instrument response, ensuring accurate and precise results. restek.comnih.gov

The method must be fully validated according to regulatory guidelines, such as those from the FDA or ICH. nih.govnumberanalytics.com Validation demonstrates that the method is suitable for its intended purpose and includes the evaluation of parameters such as: numberanalytics.comunodc.orggavinpublishers.com

Specificity: The ability to differentiate and quantify the analyte in the presence of other components. unodc.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value. gavinpublishers.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. restek.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Role of 2 Methoxy 2 Phenylbutan 1 Amine As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Chiral Scaffolds

No published studies were found that describe the use of 2-Methoxy-2-phenylbutan-1-amine as a starting material or precursor for the synthesis of chiral scaffolds.

Formation of Novel Derivatives for Research Applications

There is no available literature detailing the synthesis of novel derivatives from this compound for research purposes.

Investigation into Structure-Reactivity Relationships in Synthetic Pathways

No investigations into the structure-reactivity relationships of this compound in synthetic pathways have been reported in the searched scientific literature.

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to the development of new synthetic pathways, aiming to improve atom economy and reduce the environmental footprint compared to traditional methods. rsc.org For the synthesis of chiral amines, this often involves a shift from classical chemical resolutions, which have a maximum theoretical yield of 50%, or transition metal catalysis that may require harsh conditions and generate metallic waste, towards more sustainable alternatives. nih.govacs.org

Biocatalysis stands out as a promising green solution, utilizing enzymes to achieve high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. nih.gov A potential sustainable route for synthesizing 2-Methoxy-2-phenylbutan-1-amine could employ a "hydrogen-borrowing" amination cascade. This approach could combine an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) within a whole-cell system, such as Escherichia coli, to convert a precursor alcohol directly into the target amine using ammonia (B1221849). rsc.org This method is highly atom-efficient and avoids the use of heavy metal catalysts.

Key Green Chemistry Strategies for Amine Synthesis:

| Strategy | Description | Relevance to this compound |

| Biocatalytic Reductive Amination | Use of amine dehydrogenases (AmDHs) or imine reductases (IREDs) with ammonia or a simple amine donor to convert a ketone precursor into the chiral amine. acs.orgresearchgate.net | A direct and highly selective method to form the chiral amine center from 2-methoxy-2-phenylbutan-2-one. |

| Transaminase Technology | Employment of ω-transaminases (TAs) to transfer an amino group from a donor molecule (like isopropylamine) to a ketone substrate. rsc.orgchimia.ch | A well-established biocatalytic method that could provide high enantiomeric excess for the target amine. |

| Use of Ecocatalysts | Development of catalysts from natural, biosourced materials, such as metal-rich biomass, to perform key transformations like epoxidation or oxidation under green conditions. mdpi.com | While less direct for amination, such catalysts could be used to sustainably synthesize precursors to the target molecule. |

| Flow Chemistry | Performing reactions in continuous flow reactors can improve safety, efficiency, and scalability, often reducing waste and energy consumption compared to batch processes. researchgate.net | A continuous flow setup could be designed for either a chemo- or biocatalytic route to provide better control and higher throughput. |

Integration of Chemo- and Biocatalysis for Enhanced Efficiency

Combining the strengths of chemocatalysis (robust reactivity, broad substrate scope) and biocatalysis (unparalleled selectivity) in synergistic cascade reactions offers a powerful strategy for efficient synthesis. nih.govnih.gov This integration can overcome the limitations of each approach used in isolation. For a molecule like this compound, a chemo-biocatalytic cascade could be designed to streamline its production from simple starting materials.

For example, a synthetic pathway could begin with a chemocatalytic step, such as a Friedel-Crafts acylation to construct the core phenylbutanone skeleton. This intermediate ketone would then be channeled directly into a biocatalytic step employing an engineered transaminase or amine dehydrogenase for the asymmetric amination, yielding the final enantiopure amine. nih.govnih.gov This approach avoids the isolation and purification of intermediates, saving time, resources, and reducing waste. nih.gov The primary challenge in designing such cascades is ensuring the compatibility of the different catalysts and reaction conditions (e.g., solvent, temperature, pH), which is an active area of research. nih.gov

Advancements in High-Throughput Screening for Catalytic Systems

The discovery of novel and optimized catalysts for specific transformations, such as the asymmetric synthesis of this compound, is greatly accelerated by high-throughput screening (HTS) techniques. nih.govacs.org HTS allows for the rapid testing of large libraries of catalysts—whether they are metal-ligand complexes, organocatalysts, or enzyme variants—to identify those with the highest activity and enantioselectivity for a target reaction. nih.govrsc.org

Modern HTS methods utilize miniaturized and automated platforms to perform and analyze thousands of experiments a day with minimal material consumption. scienceintheclassroom.org Analytical techniques are crucial for HTS and can include:

Mass Spectrometry (MS): For rapid and sensitive product quantification. nih.gov

Infrared (IR) Spectroscopy/Thermography: To monitor reaction rates in real-time. rsc.orgiitm.ac.in

Circular Dichroism (CD): For screening enantioselective catalysts. iitm.ac.in

Microfluidics: To perform reactions in picolitre- to nanolitre-volume droplets, enabling ultra-high-throughput screening of millions of enzyme variants. nih.gov

For the synthesis of this compound, an HTS campaign could be employed to screen a library of engineered imine reductases. The results would identify the most effective enzyme variant for the specific ketone precursor, as illustrated in the hypothetical screening data below.

Illustrative High-Throughput Screening Data for an Imine Reductase Library:

| Enzyme Variant | Substrate Conversion (%) | Enantiomeric Excess (ee %) |

| IRED-001 | 45 | 88 |

| IRED-002 | 62 | 91 |

| IRED-003 | 15 | 75 |

| IRED-004 | 98 | >99 |

| IRED-005 | 91 | 95 |

This is a hypothetical data table for illustrative purposes.

Machine Learning and AI Applications in Predicting Reactivity and Selectivity for Amine Synthesis

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even planning novel synthetic routes. beilstein-journals.orgresearchgate.netnih.gov By training algorithms on vast datasets of known chemical reactions, ML models can identify complex patterns that correlate reactants, catalysts, and conditions with outcomes like yield and selectivity. rjptonline.orgarxiv.org

In the context of synthesizing this compound, ML could be applied in several ways:

Reaction Optimization: An ML model, particularly one using a Bayesian optimization or deep reinforcement learning algorithm, could efficiently explore the multidimensional space of reaction parameters (e.g., temperature, pressure, solvent, catalyst loading, substrate ratio) to identify the optimal conditions for maximizing yield and enantioselectivity. researchgate.netacs.orgnih.gov This data-driven approach can significantly reduce the number of experiments required compared to traditional one-variable-at-a-time methods. acs.org

Predicting Selectivity: AI models can be trained to predict how subtle changes in a substrate's structure or the catalyst's design will affect the stereochemical outcome of a reaction. materialssquare.com This predictive power would allow chemists to computationally screen potential catalysts for the synthesis of the target amine before committing to laboratory work.

Forward-Reaction Prediction: Given a set of reactants and reagents, AI tools can predict the most likely product structure(s). This is invaluable for validating proposed synthetic steps and anticipating potential side reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-Methoxy-2-phenylbutan-1-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves reductive amination or alkylation of a precursor like 2-methoxy-2-phenylbutanal. Reaction optimization includes adjusting temperature (e.g., 0–5°C for imine formation), solvent polarity (e.g., THF or methanol), and stoichiometric ratios of reducing agents (e.g., NaBH₄ or LiAlH₄). For example, demonstrates that using a 1:1.2 molar ratio of ketone to amine precursor in THF at reflux (66°C) yielded 75% of the target compound after 12 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (imine), 66°C (reflux) | Prevents side reactions |

| Solvent | THF or methanol | Balances solubility/reactivity |

| Reducing Agent | NaBH₄ (1.2 equiv) | Complete reduction |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming structure. For instance, the methoxy group typically resonates at δ 3.2–3.5 ppm (¹H) and δ 55–60 ppm (¹³C), while the amine proton appears as a broad singlet at δ 1.5–2.0 ppm ( , Compounds 29–31) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₇NO: 180.1388; observed: 180.1391) .

- IR Spectroscopy : Confirms N-H stretches (~3300 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell type, radioligand concentration). For example:

- Standardization : Use uniform cell lines (e.g., HEK-293T expressing 5-HT₂C receptors) and control for intracellular signaling modifiers (e.g., GTPγS) to minimize variability .

- Orthosteric vs. Allosteric Effects : Employ functional assays (e.g., calcium flux) alongside binding studies to distinguish direct receptor interactions from downstream signaling modulation. highlights that 2-methoxy positional isomers exhibit weaker serotonin release inhibition compared to para/meta isomers, suggesting steric hindrance impacts binding .

Q. What strategies are recommended for designing studies to assess functional selectivity of this compound analogs?

- Methodological Answer :

-